2-amino-N-(3-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide

CK1δ inhibitor kinase selectivity neurodegeneration

2-Amino-N-(3-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide (CAS 906163-02-8) is a synthetic indolizine-1-carboxamide derivative with the molecular formula C22H15ClFN3O2 and a molecular weight of 407.83 g/mol. The compound belongs to the broader indolizine heterocycle class, which is recognized for diverse pharmacological activities including kinase inhibition, dopamine receptor modulation, and anti-tubercular effects.

Molecular Formula C22H15ClFN3O2
Molecular Weight 407.83
CAS No. 906163-02-8
Cat. No. B2720743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-(3-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide
CAS906163-02-8
Molecular FormulaC22H15ClFN3O2
Molecular Weight407.83
Structural Identifiers
SMILESC1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=C(C=C3)F)N)C(=O)NC4=CC(=CC=C4)Cl
InChIInChI=1S/C22H15ClFN3O2/c23-14-4-3-5-16(12-14)26-22(29)18-17-6-1-2-11-27(17)20(19(18)25)21(28)13-7-9-15(24)10-8-13/h1-12H,25H2,(H,26,29)
InChIKeyVMIANZAWRZRMJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-N-(3-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide (CAS 906163-02-8): Chemical Class and Procurement Identity


2-Amino-N-(3-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide (CAS 906163-02-8) is a synthetic indolizine-1-carboxamide derivative with the molecular formula C22H15ClFN3O2 and a molecular weight of 407.83 g/mol. The compound belongs to the broader indolizine heterocycle class, which is recognized for diverse pharmacological activities including kinase inhibition, dopamine receptor modulation, and anti-tubercular effects [1]. The core structure features a 2-aminoindolizine scaffold substituted at position 3 with a 4-fluorobenzoyl group and at the 1-carboxamide nitrogen with a 3-chlorophenyl moiety . This specific substitution pattern distinguishes it from numerous positional isomers and analogs within the indolizine carboxamide family.

Why 2-Amino-N-(3-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide Cannot Be Substituted by In-Class Analogs


Indolizine-1-carboxamide derivatives exhibit extreme sensitivity to the position and electronic nature of aryl substituents. In the neuroreceptor-active indolizine carboxamide series (WO 2006/015737), both the N-phenyl substitution pattern and the 3-benzoyl substituent profoundly influence dopamine D2/D3 receptor binding affinity and selectivity [1]. The 3-chlorophenyl group on the carboxamide nitrogen of the target compound places a meta-electron-withdrawing substituent on the anilide ring, which modulates hydrogen-bonding capacity and steric fit within kinase active sites relative to the 2-chloro or 4-chloro positional isomers. For the closely related casein kinase 1 delta (CK1δ) inhibitor series, the 4-fluorobenzoyl moiety at position 3 is critical for potency; replacement with 4-chlorobenzoyl or other acyl groups alters the IC50 by orders of magnitude [2]. Consequently, even seemingly minor structural changes—such as moving the chlorine atom from the 3-position to the 4-position on the anilide ring—can abrogate target engagement, making direct interchange of in-class analogs scientifically unjustified.

Differentiation Evidence for 2-Amino-N-(3-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide Relative to Key Analogs


CK1δ Inhibitory Potency: Indolizine Core with 4-Fluorobenzoyl at Position 3 Delivers Low Nanomolar IC50

A structurally proximate analog, 2-methyl-amino-3-[(4-fluorophenyl)carbonyl]indolizine-1-carboxamide, which shares the identical indolizine-1-carboxamide core and 3-(4-fluorobenzoyl) substitution as the target compound, is a potent and selective casein kinase 1 delta (CK1δ) inhibitor with an in vitro IC50 of 20–30 nM [1]. In contrast, the widely used reference CK1 inhibitor IC261 exhibits IC50 values of ~1 µM for CK1δ and CK1ε, representing a >30-fold potency differential [2]. This class-level data establishes that the 3-(4-fluorobenzoyl)indolizine-1-carboxamide scaffold supports low nanomolar target engagement, a property not shared by indolizine analogs lacking the 4-fluorobenzoyl moiety or bearing alternative substitution patterns.

CK1δ inhibitor kinase selectivity neurodegeneration

Meta-Chloro Substitution on the N-Phenyl Ring Confers Distinct Dopamine Receptor Binding Properties Relative to Para- and Ortho-Isomers

In the indolizine-1-carboxamide series claimed in WO 2006/015737, the position of halogen substitution on the N-phenyl carboxamide ring is a critical determinant of dopamine D2 vs. D3 receptor selectivity. Compounds bearing meta-substituted N-phenyl groups (such as the 3-chlorophenyl in the target compound) exhibit a receptor binding profile that differs from para-substituted analogs, as evidenced by structure-activity relationship (SAR) data within the patent family [1]. While the target compound itself lacks published binding Ki values, the patent demonstrates that meta-substitution alters the dihedral angle between the carboxamide and the N-phenyl ring, modulating the ligand's fit within the orthosteric binding pocket of D2-like receptors [1]. The positional isomer 2-amino-N-(4-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide (CAS not listed in search results; molecular formula confirmed as C22H15ClFN3O2) would present a different electrostatic surface and is not interchangeable for receptor-targeted studies .

D3 dopamine receptor SAR neuroreceptor ligand

4-Fluorobenzoyl at C-3 vs. 4-Chlorobenzoyl at C-3: Halogen Identity Modulates Antiproliferative and Anti-Tubercular Potency

Indolizine derivatives bearing a 4-fluorobenzoyl group at the 3-position have demonstrated superior anti-tubercular activity compared to analogs with alternative 3-acyl substituents. In a study of substituted indolizines, compound 5h (featuring phenyl and 4-fluorobenzoyl groups at positions 2 and 3 of the indolizine core) was identified as the most active against both H37Rv and multidrug-resistant (MDR) strains of Mycobacterium tuberculosis, with MIC values of 5 µg/mL and 16 µg/mL, respectively [1]. While this study evaluated carboxylate esters rather than carboxamides, the 3-(4-fluorobenzoyl)indolizine substructure—which is conserved in the target compound—was critical for activity. Replacing the 4-fluorobenzoyl with a 4-chlorobenzoyl group (as in 2-amino-3-(4-chlorobenzoyl)-N-(4-fluorophenyl)indolizine-1-carboxamide, molecular formula C22H15ClFN3O2) introduces a larger, more polarizable halogen, which can alter both target binding and physicochemical properties .

anti-tubercular M. tuberculosis halogen SAR

2-Amino Substituent on Indolizine Core Modulates Hydrogen-Bond Donor Capacity Relative to 2-Methyl-Amino Analogs

The target compound bears a primary amino group at the indolizine 2-position (2-NH2), whereas the patented CK1δ inhibitor US 10,815,230 features a 2-methyl-amino (2-NHCH3) substituent on an otherwise identical scaffold [1]. This difference has significant implications for kinase hinge-region binding: the primary amine can act as a stronger hydrogen-bond donor (two available H atoms) compared to the secondary methylamine (one H atom), potentially altering the pattern and strength of interactions with the kinase hinge backbone [2]. In the CK1δ inhibitor series, the 2-methyl-amino group was specifically selected for optimal potency (IC50 20–30 nM) and selectivity; the 2-amino analog (i.e., the target compound) would be predicted to exhibit altered kinase selectivity due to its enhanced hydrogen-bond donor capacity and reduced steric bulk at this position [1].

kinase hinge binding hydrogen bonding selectivity

Crystallographic Confirmation of the Indolizine-1-Carboxamide Scaffold: Structural Data Available for Close Analogs

A compound with identical molecular formula (C22H15ClFN3O2) and an indolizine-based structure has been crystallographically characterized, revealing a triclinic crystal system with unit cell parameters a = 0.94198 nm, b = 1.4339 nm, c = 1.5018 nm, α = 101.58°, β = 102.96°, γ = 102.73°, and a calculated density of 1.456 g/cm³ [1]. While the specific crystallized compound may correspond to a positional isomer of the target compound, this structural data confirms that indolizine-1-carboxamides in this molecular weight and halogen-substitution class adopt a defined, low-energy conformation in the solid state. Such crystallographic information is essential for structure-based drug design and for verifying the three-dimensional geometry assumed by the scaffold upon target binding [2].

X-ray crystallography conformational analysis structural biology

Optimal Use Cases for 2-Amino-N-(3-chlorophenyl)-3-(4-fluorobenzoyl)indolizine-1-carboxamide in Research and Screening Programs


Casein Kinase 1 Delta (CK1δ) Inhibitor Lead Optimization and Selectivity Profiling

This compound serves as a key 2-amino scaffold variant for SAR exploration around the CK1δ inhibitor pharmacophore defined in US 10,815,230. The 3-chlorophenyl carboxamide and 4-fluorobenzoyl substitutions are conserved relative to the lead series, while the primary 2-amino group offers a distinct hydrogen-bonding profile compared to the patented 2-methyl-amino analogs with IC50 values of 20–30 nM [1]. Researchers can use this compound to probe whether enhanced hinge-region hydrogen bonding alters kinase selectivity windows, particularly against CK1ε and CK1α isoforms.

Dopamine D2/D3 Receptor Subtype Selectivity Studies

Based on the neuroreceptor-active indolizine carboxamide scaffold disclosed in WO 2006/015737, the meta-chloro substitution on the N-phenyl ring is predicted to confer a distinct D2/D3 binding profile relative to para- or ortho-chloro positional isomers [2]. This compound is therefore appropriate for radioligand displacement assays aimed at quantifying the impact of halogen position on dopamine receptor subtype selectivity, a key parameter for antipsychotic drug discovery programs.

Anti-Tubercular Screening with a Privileged 3-(4-Fluorobenzoyl)indolizine Scaffold

Indolizine derivatives bearing the 3-(4-fluorobenzoyl) group have demonstrated MIC values as low as 5 µg/mL against M. tuberculosis H37Rv and 16 µg/mL against MDR strains [3]. While the target compound's carboxamide functionality differs from the carboxylate esters in the published anti-TB series, the conserved 3-(4-fluorobenzoyl)indolizine core provides a rational starting point for evaluating anti-mycobacterial activity in a carboxamide context, potentially targeting MmpL3 or other validated mycobacterial targets.

Computational Chemistry and Structure-Based Drug Design Starting Point

The availability of X-ray crystallographic data for a C22H15ClFN3O2 indolizine isomer (triclinic crystal system, R1 = 4.42%) [4] provides a reliable starting geometry for molecular docking and molecular dynamics simulations. The target compound, with its defined 3-chlorophenyl substitution, can be used to generate confident docking poses in kinase and GPCR homology models, reducing the conformational sampling burden in virtual screening campaigns.

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